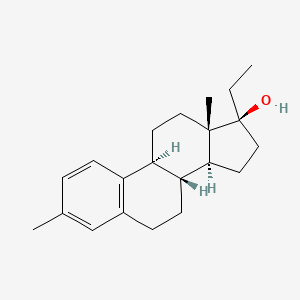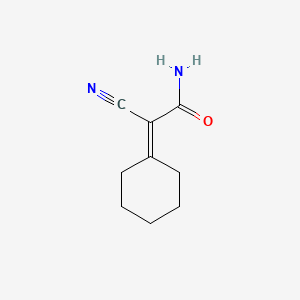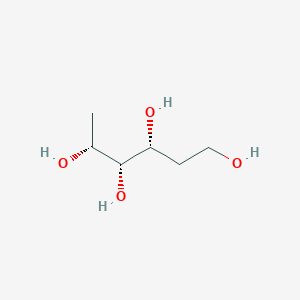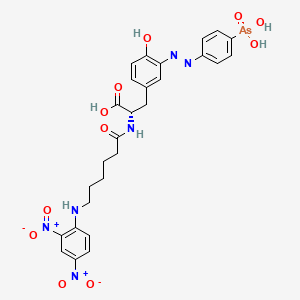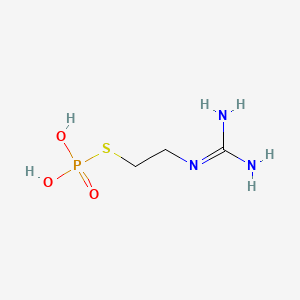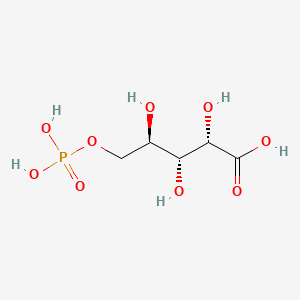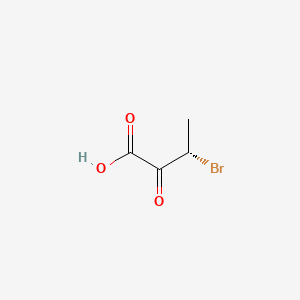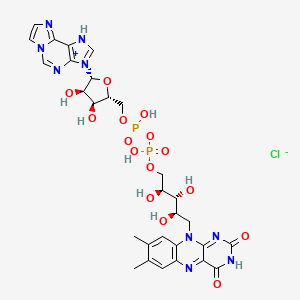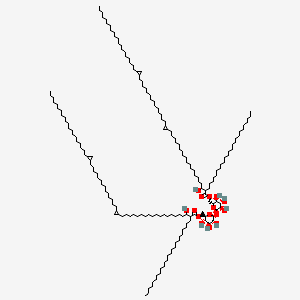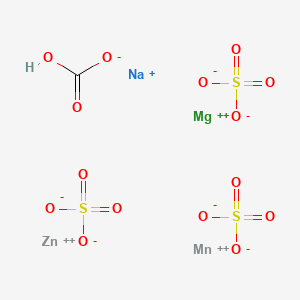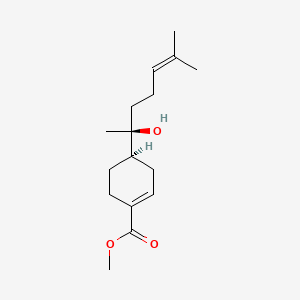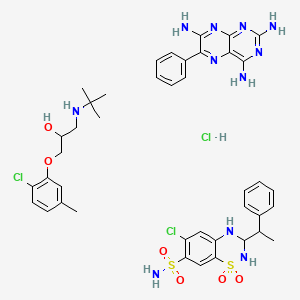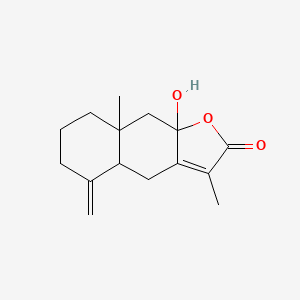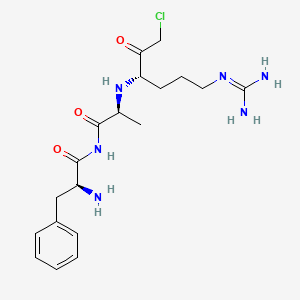![molecular formula C25H25N5O2 B1197081 13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1197081.png)
13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LSM-23602 is a member of pyrroles.
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
Regioselective Addition Reactions : Studies on related compounds, like N-(4-Thiocyanatophenyl)glycine, show a tendency for regioselective additions, resulting in various isomers of adducts. This kind of reactivity is crucial for designing specific molecular architectures in synthetic chemistry (Ortiz et al., 2009).
Reactions with Nucleophilic Reagents : Similar chemical structures exhibit high susceptibility to reactions with various nucleophilic reagents, indicating potential for creating diverse derivatives for further study and application (Yamato et al., 1980).
Polymerization and Material Science
- Homo- and Copolymerization Potential : The compound's analogs are involved in polymerization reactions, like homo- and copolymerization with ethylene, which suggests potential applications in material science for creating novel polymers (Tsutsui et al., 1989).
Synthetic Methodology
Complex Synthesis Techniques : The compound's related structures are synthesized through complex pathways, involving steps like Pictet–Spengler condensation, indicating the potential complexity and versatility in synthesizing derivatives of this compound (Magnus et al., 2002).
Synthesis of Analogues : Studies on fluorinated retinoic acids and their analogues highlight the potential for synthesizing a range of structurally diverse analogues, which could include derivatives of this compound (Lovey & Pawson, 1981).
Pharmacology and Drug Design
- Antimitotic Agent Research : Research on structurally similar compounds shows their application as antimitotic agents, suggesting potential pharmacological applications in drug design (Temple & Rener, 1992).
Antimicrobial Activity
- Synthesis for Antimicrobial Activity : Derivatives of similar structures have been synthesized and tested for antimicrobial activities, indicating the possibility of this compound or its derivatives being explored for antimicrobial properties (Bektaş et al., 2007).
Molecular Structure Analysis
- Molecular Structure Determination : The compound's analogs have been structurally characterized, which is crucial for understanding molecular interactions and potential applications in materials science or pharmacology (Burgess et al., 1998).
Propriétés
Nom du produit |
13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
|---|---|
Formule moléculaire |
C25H25N5O2 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
13-(3-ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C25H25N5O2/c1-4-32-15-7-14-29-17(3)26-23-21(25(29)31)22-24(28-20-9-6-5-8-19(20)27-22)30(23)18-12-10-16(2)11-13-18/h5-6,8-13H,4,7,14-15H2,1-3H3 |
Clé InChI |
RVSHAXBUAZBZIX-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



